2-(Bromomethyl)-5-isopropoxypyrazine
Description
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-(bromomethyl)-5-propan-2-yloxypyrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-6(2)12-8-5-10-7(3-9)4-11-8/h4-6H,3H2,1-2H3 |
InChI Key |
BGNUWWLDSILADJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(N=C1)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electrophilic Reactivity: The bromomethyl group in this compound enables nucleophilic substitutions (e.g., Suzuki couplings or alkylations), unlike non-halogenated analogs like 2-methyl-5-isopropylpyrazine .
- Dual Halogenation : Compounds like 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one exhibit enhanced reactivity in multi-step syntheses due to multiple halogen substituents.
Physical and Electronic Properties
- Molecular Weight: The bromomethyl group increases molecular weight (~230.9 g/mol) compared to non-brominated pyrazines (e.g., 136.20 g/mol for 2-methyl-5-isopropylpyrazine ), influencing solubility in polar solvents.
- Electronic Effects : The electron-withdrawing bromomethyl group deactivates the pyrazine ring, contrasting with electron-donating groups like methoxy in . This difference impacts applications in catalysis or material science.
Q & A
Q. What are the common synthetic routes for 2-(Bromomethyl)-5-isopropoxypyrazine, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of a methyl group on a pyrazine core using reagents like PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions (e.g., DMF or THF) is a key step. Isopropoxy groups are introduced via alkylation of hydroxyl precursors using isopropyl halides . Reaction temperature (80–120°C) and solvent polarity significantly impact yield due to competing side reactions (e.g., elimination or over-bromination). Optimizing stoichiometry (1:1.2 molar ratio for brominating agents) and inert atmospheres (N₂/Ar) minimizes degradation .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the isopropoxy group (δ ~1.3 ppm for CH₃, δ ~4.5 ppm for OCH) and bromomethyl protons (δ ~4.2–4.5 ppm). Aromatic protons on the pyrazine ring appear as distinct singlets or doublets (δ ~8.0–8.5 ppm) .
- MS (EI/ESI) : Molecular ion peaks at m/z 245 [M]⁺ (for C₈H₁₀BrN₂O) with fragmentation patterns confirming the bromomethyl group (loss of Br⁻ at m/z 166).
- X-ray crystallography : Resolves ambiguity in regiochemistry, as seen in structurally related bromopyrazines .
Q. What safety precautions are critical when handling this compound?
The compound is light-sensitive and thermally unstable. Store under argon at –20°C to prevent decomposition. Use PPE (gloves, goggles) due to alkyl bromide toxicity. Avoid contact with oxidizing agents (e.g., peroxides) to prevent exothermic reactions. Work in a fume hood to mitigate inhalation risks .
Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?
The bromomethyl moiety acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed cross-coupling with arylboronic acids replaces the bromine atom, enabling functionalization of the pyrazine core. Reactivity is enhanced by electron-withdrawing groups on the pyrazine ring, which stabilize transition states .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
Discrepancies in NMR or MS data often arise from regioisomeric impurities or solvate formation. Strategies include:
Q. What computational methods predict the stability and reactivity of this compound in multi-step syntheses?
DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) model transition states for bromine displacement reactions. Solvent effects (e.g., toluene vs. DMSO) are simulated using PCM (Polarizable Continuum Model). These predict activation energies for SN2 mechanisms and guide solvent selection to suppress side reactions .
Q. How can purification challenges due to brominated byproducts be mitigated?
Brominated intermediates often co-crystallize with the target compound. Techniques include:
- Flash chromatography : Use silica gel with 5–10% ethyl acetate/hexane gradients to separate brominated impurities.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
- SCX (Strong Cation Exchange) columns : Remove basic byproducts from reaction mixtures .
Q. What strategies optimize the synthesis of this compound for scale-up?
Q. How does steric hindrance from the isopropoxy group affect substitution reactions?
The bulky isopropoxy group at the 5-position directs electrophilic attacks to the less hindered 2-bromomethyl site. This regioselectivity is critical in designing multi-functional pyrazine derivatives. Steric maps (e.g., using Molinspiration) quantify hindrance and predict reaction pathways .
Q. What are the applications of this compound in drug discovery?
The compound serves as a versatile building block for kinase inhibitors and antimicrobial agents. For example, coupling with heterocyclic amines yields candidates with IC₅₀ values <100 nM in kinase assays. Its metabolic stability in liver microsomes (t₁/₂ > 60 min) makes it suitable for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
